molecular formula C19H28ClN5O B2677159 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide hydrochloride CAS No. 1396874-66-0

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide hydrochloride

Cat. No. B2677159
CAS RN: 1396874-66-0
M. Wt: 377.92
InChI Key: ZBJBBCGWVNFNBN-UHFFFAOYSA-N
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Description

This compound is a diazepane derivative with a pyrazole moiety. Diazepanes are seven-membered heterocyclic compounds containing nitrogen, and pyrazoles are five-membered rings with two nitrogens. Both of these classes of compounds are known to have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction, and the attachment of the pyrazole and phenyl groups. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered diazepane ring, the five-membered pyrazole ring, and the phenyl ring. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers .


Chemical Reactions Analysis

As a diazepane and pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the pyrazole moiety could participate in reactions with electrophiles, and the diazepane ring could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its functional groups, and its stability could be affected by the strain in the diazepane ring .

Scientific Research Applications

Synthesis and Chemical Characterization

Compounds with structures similar to 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide hydrochloride have been synthesized through various chemical reactions, demonstrating the versatility and interest in pyrazole derivatives in chemical research. For instance, studies have explored the synthesis of pyrazolopyrimidines and diazepines, showcasing methods to create these compounds and analyze their structures through X-ray diffraction and spectral data. These compounds are of interest due to their potential biological activities and serve as a foundation for further pharmacological research.

  • Synthesis of Pyrazolopyrimidines and Diazepines : Research into pyrazolopyrimidines derivatives has shown significant potential for these compounds as anticancer and anti-5-lipoxygenase agents, indicating the broad applicability of pyrazole-based compounds in therapeutic development (Rahmouni et al., 2016). Additionally, studies on diazepane derivatives, specifically focusing on their synthesis and characterization, further highlight the chemical interest in manipulating the pyrazole scaffold for various potential applications (Teimoori et al., 2011).

Potential Pharmacological Applications

While direct studies on 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide hydrochloride were not found, research on closely related compounds suggests a keen interest in the development of novel pharmacological agents. These compounds have been evaluated for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, demonstrating the potential utility of pyrazole derivatives in drug discovery.

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of these compounds in therapeutic applications. The structural modifications and biological evaluations suggest that pyrazole derivatives could be promising candidates for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Mechanism of Action

The biological activity of this compound would depend on its specific interactions with biological targets. Both diazepanes and pyrazoles are known to interact with various enzymes and receptors, but without specific studies, it’s hard to predict the exact mechanism of action .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry if it shows promising activity in biological assays .

properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-phenyl-1,4-diazepane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O.ClH/c1-16-15-17(2)24(21-16)14-12-22-9-6-10-23(13-11-22)19(25)20-18-7-4-3-5-8-18;/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,20,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJBBCGWVNFNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)C(=O)NC3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide hydrochloride

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